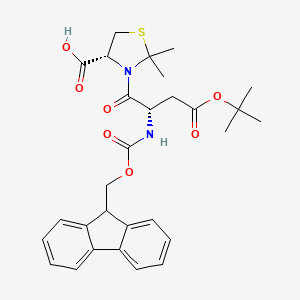
N-(2-chloro-9H-purin-6-yl)isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-9H-purin-6-yl)isoleucine is a compound that combines the structural features of purine and isoleucine Purine is a heterocyclic aromatic organic compound, while isoleucine is an essential amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine typically involves the coupling of 2-chloro-9H-purine with isoleucine. One common method is to react 2-chloro-9H-purine with isoleucine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions to avoid racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography.
Types of Reactions:
Substitution Reactions: The chlorine atom in the purine ring can undergo nucleophilic substitution reactions. For example, it can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include N-substituted purines.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ring.
科学研究应用
N-(2-chloro-9H-purin-6-yl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Biochemistry: Used in the study of enzyme-substrate interactions and protein synthesis.
Industrial Applications: Potential use in the synthesis of novel biomolecules and as a building block for more complex chemical entities.
作用机制
The mechanism of action of N-(2-chloro-9H-purin-6-yl)isoleucine involves its interaction with nucleic acids and proteins. The purine moiety can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, potentially disrupting normal cellular processes. The isoleucine part of the molecule can interact with enzymes and proteins, affecting their function and stability.
相似化合物的比较
6-Chloropurine: A simpler analog that lacks the isoleucine moiety.
N-(purin-6-yl)dipeptides: Compounds where the purine is linked to different amino acids.
Uniqueness: N-(2-chloro-9H-purin-6-yl)isoleucine is unique due to the combination of a purine base with an essential amino acid, providing a dual functionality that can interact with both nucleic acids and proteins. This dual functionality makes it a versatile compound for various biochemical and medicinal applications.
属性
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUIQOHIFBJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)








